Benzo[b]thiophen-2-ylmethyl-ethyl-amine
Description
Significance of the Benzothiophene (B83047) Scaffold in Chemical and Biological Sciences
The benzothiophene core, an aromatic heterocyclic compound, is a privileged structure in medicinal chemistry. nih.gov This scaffold is a key component in a variety of biologically active molecules and approved pharmaceutical agents. wikipedia.org Its structural rigidity, lipophilicity, and ability to engage in various intermolecular interactions contribute to its versatility as a pharmacophore.
The benzothiophene nucleus is present in drugs with a wide array of therapeutic applications, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antipsychotic agents. researchgate.netnih.gov For example, raloxifene, a selective estrogen receptor modulator, and zileuton, an inhibitor of leukotriene synthesis, are both successful drugs that feature the benzothiophene moiety. wikipedia.org The inherent biological relevance of this scaffold provides a strong impetus for the continued investigation of its derivatives.
The diverse biological activities of benzothiophene derivatives are a testament to the scaffold's ability to be chemically modified to target a wide range of biological targets. researchgate.net The electron-rich nature of the sulfur-containing ring system also allows for a variety of chemical transformations, making it an attractive building block for synthetic chemists. researchgate.net
Overview of Amine Derivatives of Benzothiophenes in Research Contexts
The incorporation of an amine group into the benzothiophene structure gives rise to aminobenzothiophenes, a class of compounds with a distinct and often enhanced pharmacological profile. The amine functional group can act as a hydrogen bond donor or acceptor, and its basicity allows for the formation of salts, which can improve the pharmacokinetic properties of a molecule. researchgate.net
Research into aminobenzothiophene derivatives has revealed a broad spectrum of biological activities. Studies have demonstrated their potential as antimicrobial agents, with some compounds showing significant activity against multidrug-resistant bacteria. nih.gov Furthermore, various aminobenzothiophene derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antidepressant agents. researchgate.netnih.gov
The position and substitution pattern of the amine group on the benzothiophene core, as well as the nature of the substituents on the nitrogen atom, play a crucial role in determining the biological activity of these compounds. This structure-activity relationship is a key area of investigation in the development of new therapeutic agents based on this scaffold. nih.govresearchwithrowan.com
| Related Aminobenzothiophene Derivative | Observed Biological Activity |
| 5-aminobenzothiophene | Potent inhibitor of M. smegmatis nih.govresearchwithrowan.com |
| 6-aminobenzothiophene | Potent inhibitor of M. smegmatis with low cytotoxicity nih.govresearchwithrowan.com |
| N,N-disubstituted 2-aminobenzothiazoles | Potent inhibitors of Staphylococcus aureus nih.gov |
Rationale for Comprehensive Academic Investigation of Benzo[b]thiophen-2-ylmethyl-ethyl-amine
Despite the extensive research into the broader class of aminobenzothiophenes, the specific compound this compound remains a relatively unexplored entity within the scientific literature. The rationale for a comprehensive academic investigation into this particular molecule is multifaceted and compelling.
Firstly, the known biological activities of structurally similar compounds suggest that this compound may possess its own unique and potentially valuable pharmacological properties. The presence of the ethyl and methyl groups on the amine nitrogen introduces a specific lipophilicity and steric profile that could lead to novel interactions with biological targets.
Secondly, a thorough investigation of its synthesis, chemical properties, and biological activity would contribute valuable data to the broader understanding of the structure-activity relationships within the aminobenzothiophene class. This knowledge can guide the future design of more potent and selective therapeutic agents.
Finally, the lack of extensive research on this compound represents a significant gap in the current scientific landscape. A dedicated study of this compound could uncover novel chemical reactivity, unforeseen biological applications, and provide a new lead compound for drug discovery efforts. The exploration of such under-investigated molecules is crucial for the advancement of chemical and pharmaceutical sciences.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1-benzothiophen-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c1-2-12-8-10-7-9-5-3-4-6-11(9)13-10/h3-7,12H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAMOJBUCDIESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296660 | |
| Record name | N-Ethylbenzo[b]thiophene-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886505-84-6 | |
| Record name | N-Ethylbenzo[b]thiophene-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886505-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethylbenzo[b]thiophene-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization Techniques for Benzo B Thiophen 2 Ylmethyl Ethyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
Proton (¹H) NMR Applications
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, the number of protons of each type, and the electronic environment of the protons in a molecule. In the context of benzo[b]thiophene derivatives, ¹H NMR is crucial for identifying the protons on the aromatic rings and the aliphatic side chains.
For instance, in a related compound, (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide , the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the aromatic protons of the benzo[b]thiophene ring system, typically appearing in the range of δ 7.41-8.33 ppm. nih.gov The protons on the side chain, such as the imine proton, also exhibit characteristic chemical shifts. nih.gov For Benzo[b]thiophen-2-ylmethyl-ethyl-amine, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet) and the methylene (B1212753) bridge, in addition to the aromatic protons.
Table 1: Illustrative ¹H NMR Data for a Related Benzo[b]thiophene Derivative (Data for (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide) nih.gov
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 12.35 (s, 0.5H), 12.43 (s, 0.5H) | Singlet | NH proton |
| 8.44 (s, 0.5H), 8.56 (s, 0.5H) | Singlet | Imine CH |
| 8.33 (d, J = 8.4 Hz, 3H) | Doublet | Aromatic protons |
| 7.94-8.18 (m, 4H) | Multiplet | Aromatic protons |
| 7.39-7.59 (m, 2H) | Multiplet | Aromatic protons |
This interactive table provides a representative example of ¹H NMR data for a benzo[b]thiophene derivative.
Carbon (¹³C) NMR Applications
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the number of different types of carbon atoms and their electronic environments. For benzo[b]thiophene derivatives, ¹³C NMR is used to confirm the carbon skeleton of the fused ring system and the side chains.
In the ¹³C NMR spectrum of (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide , the carbon atoms of the benzo[b]thiophene ring typically resonate between δ 122 and 143 ppm. nih.gov The carbonyl carbon of the hydrazide group appears at a characteristic downfield shift. nih.gov For this compound, the aliphatic carbons of the ethyl group and the methylene bridge would be expected to appear in the upfield region of the spectrum.
Table 2: Illustrative ¹³C NMR Data for a Related Benzo[b]thiophene Derivative (Data for (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide) nih.gov
| Chemical Shift (δ) ppm | Assignment |
| 161.98, 158.47 | Carbonyl and Imine Carbons |
| 122.71-147.90 | Aromatic and Thiophene (B33073) Carbons |
This interactive table showcases representative ¹³C NMR data for a benzo[b]thiophene derivative.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. In ESI-MS, a sample solution is sprayed into a strong electric field, creating charged droplets from which ions are generated. This method typically results in the formation of protonated molecules [M+H]⁺ or other adducts, allowing for the determination of the molecular weight with high accuracy.
For example, the ESI-MS analysis of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate shows a prominent peak for the protonated molecule [M+H]⁺ at m/z 222.0609, which confirms its molecular weight. nih.gov Similarly, for this compound, ESI-MS would be expected to show a strong signal corresponding to its protonated molecular ion. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the molecule. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint for each compound.
For benzo[b]thiophene derivatives, IR spectroscopy can identify key functional groups. For example, in a related imine-containing derivative, the C=N stretching vibration is observed around 1645 cm⁻¹, and the aromatic C-H stretching appears around 3036 cm⁻¹. mdpi.com For this compound, one would expect to see characteristic absorptions for the N-H bond (if a secondary amine), C-N stretching, aromatic C-H stretching, and C=C stretching of the aromatic rings. The IR spectrum of a related compound, Benzo[b]thiophene-3-ethylamine, alpha-methyl-, hydrochloride , shows characteristic peaks that can be used for identification. nist.gov
Table 3: Illustrative IR Absorption Frequencies for a Related Benzo[b]thiophene Derivative (Data for a Benzo[b]thiophene derivative with an imine group) mdpi.com
| Wavenumber (cm⁻¹) | Functional Group |
| 3036 | Aromatic C-H Stretch |
| 1645 | C=N (Imine) Stretch |
| 1598, 1493 | Aromatic C=C Stretch |
This interactive table presents typical IR absorption bands for a benzo[b]thiophene derivative.
X-ray Crystallography and Hirshfeld Surface Analysis (if applicable to related structures)
X-ray crystallography is a powerful technique that can determine the three-dimensional arrangement of atoms in a crystalline solid, providing definitive structural proof. While a crystal structure for this compound is not available, analysis of related benzo[b]thiophene derivatives demonstrates the utility of this method. nih.govscispace.comnih.gov
For instance, the crystal structures of two benzothiophene (B83047) derivatives have been described, revealing that the benzothiophene rings are essentially planar. nih.govresearchgate.net In these structures, various intermolecular interactions such as C-H···O hydrogen bonds can be identified, which stabilize the crystal packing. nih.govresearchgate.net
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govscispace.comnih.gov This analysis maps properties such as dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface. nih.gov The resulting 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. For example, in the analysis of a benzothiophene derivative, H···H, H···C/C···H, and O···H/H···O contacts were found to be the principal intermolecular interactions. nih.gov This type of analysis provides valuable insights into the crystal packing and the nature of non-covalent interactions that govern the solid-state structure. researchgate.net
Theoretical and Computational Chemistry Studies of Benzo B Thiophen 2 Ylmethyl Ethyl Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. While specific data for Benzo[b]thiophen-2-ylmethyl-ethyl-amine is not published, we can infer its likely characteristics based on studies of similar structures. researchgate.net
Electronic Structure AnalysisThe electronic structure of a molecule dictates its reactivity and intermolecular interactions. For benzo[b]thiophene derivatives, Density Functional Theory (DFT) is a commonly used method to evaluate electronic properties.researchgate.netrsc.orgThe planar, electron-rich benzo[b]thiophene ring system, due to the presence of the sulfur atom's lone pairs, significantly influences the molecule's electron distribution.researchgate.netnih.govThe ethylamine (B1201723) side chain introduces a basic nitrogen atom, which would be a primary site for protonation and hydrogen bonding.
An analysis would typically involve mapping the electrostatic potential (ESP) to identify electron-rich and electron-poor regions. The sulfur atom and the nitrogen of the amine group would be expected to be electron-rich sites, crucial for interactions with biological targets.
Molecular Orbital Theory ApplicationsMolecular orbital (MO) theory helps in predicting the reactivity of a compound by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability.rsc.org
For a molecule like this compound, the HOMO is likely to be distributed across the electron-rich benzo[b]thiophene ring system. The LUMO would also be associated with this aromatic system. A smaller HOMO-LUMO gap generally implies higher reactivity. In studies of related anticancer tetrahydrobenzo[b]thiophene derivatives, a lower energy gap was correlated with higher cytotoxicity, indicating greater chemical reactivity. rsc.org
Table 1: Hypothetical Quantum Chemical Properties This table is a hypothetical representation based on general principles and data from related compounds, as specific data for this compound is unavailable.
| Property | Predicted Value/Characteristic | Rationale |
| HOMO Energy | Relatively High | Delocalization over the electron-rich aromatic system. |
| LUMO Energy | Relatively Low | Aromatic system can accept electron density. |
| HOMO-LUMO Gap (ΔE) | Moderate | Indicative of a stable but reactive molecule. |
| Dipole Moment | Non-zero | Due to the presence of heteroatoms (S, N) and the flexible side chain. |
| Key Reactive Sites | Amine Nitrogen, Sulfur Atom | Predicted sites for electrophilic attack and metal coordination. |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of a molecule over time. For this compound, the key flexible bond is the one connecting the ethylamine side chain to the rigid benzo[b]thiophene core.
Conformational analysis would reveal the most stable three-dimensional arrangements (conformers) of the molecule. The orientation of the ethylamine group relative to the ring is critical for how the molecule fits into a protein's binding pocket. The flexibility of this side chain allows the molecule to adopt various conformations, one of which may be the "bioactive conformation" required for binding to a specific receptor or enzyme. The relative energies of different conformers would determine their population at physiological temperatures.
In Silico Molecular Docking Studies (Mechanistic Focus)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. researchgate.net Given the structural similarity of this compound to known psychoactive compounds and monoamine reuptake inhibitors, likely targets for docking studies would include the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and monoamine oxidase A and B (MAO-A, MAO-B). tandfonline.comnih.govresearchgate.net
Docking studies on related benzo[b]thiophene derivatives have identified key interactions that stabilize the ligand-protein complex. tandfonline.comnih.govunich.itresearchgate.net These often involve hydrogen bonds, π-π stacking, and hydrophobic interactions.
Ligand-Protein Interaction ProfilingA ligand-protein interaction profile details the specific amino acid residues involved in binding. For a benzo[b]thiophene derivative binding to MAO-B, for example, studies have shown that the aromatic ring can form π-π stacking interactions with tyrosine or tryptophan residues in the active site.tandfonline.comnih.govunich.itmdpi.comThe amine group is crucial, often forming a hydrogen bond with a key residue or interacting with the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme.nih.gov
Table 2: Predicted Ligand-Protein Interactions for this compound with a Monoamine Oxidase (MAO) Target This table is predictive, based on docking studies of analogous compounds. tandfonline.comunich.it
| Interaction Type | Potential Interacting Residue (in MAO) | Part of Ligand Involved | Significance |
| π-π Stacking | Tyrosine (e.g., TYR398, TYR435 in MAO-B) | Benzo[b]thiophene ring | Anchors the ligand in the hydrophobic active site cavity. |
| Hydrogen Bonding | Serine, Cysteine, or backbone carbonyls | Ethylamine group (NH) | Orients the ligand and provides binding specificity. |
| Hydrophobic Interactions | Leucine, Isoleucine, Phenylalanine | Ethyl group and aromatic ring | Enhances overall binding affinity. |
Structure Activity Relationship Sar Studies of Benzo B Thiophen 2 Ylmethyl Ethyl Amine Derivatives
Impact of Benzothiophene (B83047) Core Substitutions on Biological Activity
The benzothiophene nucleus is a versatile scaffold in medicinal chemistry, and substitutions on this core are a critical strategy for modulating the biological activity of its derivatives. rsc.org Research has shown that the position and nature of substituents on the benzothiophene ring can significantly impact the pharmacological profile of the resulting compounds.
For instance, in the context of antifungal agents, halogen substitutions have been shown to be particularly effective. The introduction of a chlorine atom at the 3-position of the benzothiophene ring can lead to a significant enhancement of activity against certain fungal strains, such as Candida albicans. rsc.org This suggests that the electronic and steric properties of substituents at this position play a key role in the interaction with biological targets.
Furthermore, studies on various benzothiophene derivatives have highlighted the impact of other substitutions. For example, compounds bearing iodo, trimethylsilylethynyl, or aminobenzoethynyl groups have demonstrated notable antibacterial and antifungal properties. rsc.orgresearchgate.net Specifically, certain derivatives have shown high activity against S. aureus. rsc.orgresearchgate.net These findings underscore the importance of exploring a diverse range of substituents to optimize the desired biological activity.
The following table summarizes the observed impact of various substitutions on the benzothiophene core on the biological activity of its derivatives.
| Substitution Position | Substituent Group | Observed Biological Activity |
| 3 | Chloro | Enhanced antifungal activity |
| 3 | Iodo | Potential antifungal agent |
| 3 | Trimethylsilylethynyl | Potential antifungal agent |
| 3 | Aminobenzoethynyl | Antibacterial activity |
Influence of Alkyl Chain Length and Branching in the Amine Moiety
The N-alkyl side chain of amine-containing compounds is a crucial determinant of their biological activity. While direct studies on Benzo[b]thiophen-2-ylmethyl-ethyl-amine are limited, the principles of structure-activity relationships (SAR) regarding the amine moiety can be inferred from related classes of compounds. The length and branching of the alkyl chain can influence factors such as lipophilicity, steric hindrance, and the ability to form key interactions with receptor sites.
In studies of other bioactive amines, the length of the N-alkyl chain has been shown to have a significant impact on receptor binding affinity. For example, in a series of cannabimimetic indoles, high-affinity binding to cannabinoid receptors required a minimum alkyl chain length of three carbons, with optimal binding observed with a five-carbon chain. nih.gov Extending the chain to a heptyl group resulted in a dramatic decrease in binding affinity for both CB1 and CB2 receptors. nih.gov This suggests the presence of a specific hydrophobic pocket in the receptor that can accommodate an alkyl chain of a certain length.
Similarly, the antifungal properties of N-alkyl-β-D-glycosylamine derivatives were found to be dependent on the length of the alkyl chain. nih.gov This highlights a general principle in medicinal chemistry: the length of an alkyl chain can modulate the physicochemical properties of a molecule, thereby affecting its biological activity. It is plausible that similar trends would be observed for this compound derivatives, where variations in the ethylamine (B1201723) side chain could lead to optimized interactions with their biological targets.
The table below illustrates the general trend of how N-alkyl chain length can influence receptor binding, based on findings from related compound classes.
| N-Alkyl Chain Length | General Impact on Receptor Binding Affinity |
| 1-2 carbons | Often suboptimal for high-affinity binding |
| 3-6 carbons | Generally associated with high-affinity binding |
| >6 carbons | Can lead to a decrease in binding affinity |
Role of Heteroatom Modifications and Bioisosteric Replacements
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. researchgate.net This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. In the context of this compound, several bioisosteric modifications can be envisioned.
One common bioisosteric replacement for the sulfur atom in the thiophene (B33073) ring is an oxygen atom (to form a benzofuran) or a nitrogen atom (to form an indole). researchgate.net Such modifications would alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule, potentially leading to a different pharmacological profile.
Another approach is the oxidation of the sulfur atom in the benzothiophene core to a sulfoxide (B87167) or a sulfone. mdpi.com This transformation changes the electron-donating character of the sulfur to an electron-accepting sulfonyl group, which can significantly alter the electronic and photophysical properties of the molecule. mdpi.com This modification has been shown to increase thermal stability and enhance emission properties in some benzothiophene derivatives. mdpi.com
Furthermore, the benzene (B151609) ring of the benzothiophene scaffold can be replaced with other aromatic or heteroaromatic rings to explore new chemical space and potentially discover novel biological activities. researchgate.net These modifications, while preserving the core structural framework necessary for activity, can fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets.
Stereochemical Considerations in Activity Modulation
Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. The presence of a chiral center in a molecule, such as in derivatives of this compound, necessitates the consideration of its stereochemical configuration.
The synthesis and characterization of specific enantiomers are crucial for understanding their differential interactions with chiral biological macromolecules like receptors and enzymes. For example, the synthesis of (+)-(S)-N-[(1-Benzo-thio-phen-2-yl)methyl-idene]-1-(naphthalen-1-yl)ethyl-amine demonstrates the feasibility of preparing stereochemically pure derivatives in this class of compounds. nih.gov The distinct three-dimensional arrangement of such a molecule, with a defined E conformation at the C=N double bond and a specific dihedral angle between the aromatic systems, highlights the structural precision that can be achieved. nih.gov
The development of chiral resolution methods is also essential for separating racemic mixtures and evaluating the biological activity of individual enantiomers. rsc.org The differential binding of enantiomers to their targets is a well-established phenomenon in pharmacology. It is therefore highly probable that the (R)- and (S)-enantiomers of this compound and its derivatives would display different potencies and efficacies, making stereochemical analysis an indispensable part of their structure-activity relationship studies.
Mechanistic Investigations of Biological Activities of Benzo B Thiophen 2 Ylmethyl Ethyl Amine and Analogues
Exploration of Molecular Targets and Pathways
The biological effects of benzo[b]thiophene derivatives are often initiated by their interaction with specific molecular targets, such as enzymes and receptors. These interactions can trigger downstream signaling cascades, leading to a cellular response.
Benzo[b]thiophene analogues have been identified as inhibitors of several key enzymes implicated in various diseases.
Cholinesterases (AChE and BChE): Certain benzo[b]thiophene-chalcone hybrids have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine. nih.gov Their inhibition is a key strategy in managing conditions like Alzheimer's disease. nih.gov For instance, compound 5f (a benzo[b]thiophene-chalcone hybrid) was identified as the most effective AChE inhibitor in its series with an IC₅₀ value of 62.10 μM. nih.gov Another analogue, 5h , showed potent inhibition of BChE with an IC₅₀ of 24.35 μM, comparable to the standard drug galantamine. nih.gov
Tubulin Polymerization: The benzo[b]thiophene core can serve as a scaffold for compounds that interfere with microtubule dynamics, a validated anticancer strategy. mdpi.com Some derivatives bind to the colchicine (B1669291) site on tubulin, inhibiting its polymerization into microtubules. mdpi.com This disruption of the cytoskeleton can halt cell division and induce apoptosis in cancer cells. One of the most promising compounds in this class was identified as 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene , which shows subnanomolar antiproliferative activity and strong interaction with tubulin. researchgate.net
Janus Kinase 2 (JAK2): The benzo[b]thiophene scaffold is a crucial element for some inhibitors of Janus Kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway that is often dysregulated in myeloproliferative neoplasms and other cancers. nih.gov A study identified ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (compound 4) as a potential JAK2 inhibitor. nih.govnih.gov
Other Enzymes: Research has also explored benzo[b]thiophene derivatives as potential inhibitors of other enzymes, including β-lactamase, which is involved in bacterial resistance to antibiotics. researchgate.net
Table 1: Enzymatic Inhibition by Benzo[b]thiophene Analogues
| Compound/Analogue Class | Target Enzyme | Key Finding (IC₅₀/Activity) | Reference |
|---|---|---|---|
| Benzo[b]thiophene-chalcone hybrid (5f) | Acetylcholinesterase (AChE) | IC₅₀ = 62.10 μM | nih.gov |
| Benzo[b]thiophene-chalcone hybrid (5h) | Butyrylcholinesterase (BChE) | IC₅₀ = 24.35 μM | nih.gov |
| 2-amino-3-benzoylbenzo[b]thiophenes | Tubulin | Inhibits polymerization by binding to the colchicine site | mdpi.comresearchgate.net |
| Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | JAK2 | Identified as a potential inhibitor, induces apoptosis in cancer cells | nih.govnih.gov |
In addition to enzyme inhibition, benzo[b]thiophene derivatives can modulate the function of various cell surface and nuclear receptors.
Serotonin (B10506) Receptors (5-HT1A): A series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A serotonin receptors. nih.gov The most promising compound, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) , displayed a binding affinity (Ki) of 2.30 μM. nih.gov Docking studies suggested that electrostatic interactions within the receptor binding site are key to this affinity. nih.gov
Sphingosine-1-Phosphate Receptors (S1PR): A benzo[b]thiophene amino carboxylate, compound 5c , was discovered as a potent and selective agonist for the S1P receptor subtype 4 (S1PR4). nih.gov It exhibited an EC₅₀ of 200 nM in a GTPγ³⁵S binding assay for S1PR4, with no significant activity at other S1P receptor subtypes (S1PR1, 2, 3, and 5). nih.gov S1P receptors are G-protein coupled receptors that play important roles in regulating the immune system. nih.gov
Estrogen Receptors (SERMs): The well-known drug Raloxifene, a selective estrogen receptor modulator (SERM), is a benzo[b]thiophene derivative. researchgate.net It is used to prevent osteoporosis and reduce the risk of invasive breast cancer in postmenopausal women by selectively interacting with estrogen receptors in different tissues. researchgate.net
Table 2: Receptor Modulation by Benzo[b]thiophene Analogues
| Compound/Analogue Class | Target Receptor | Key Finding (Kᵢ/EC₅₀/Activity) | Reference |
|---|---|---|---|
| 1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) | Serotonin 5-HT1A | Kᵢ = 2.30 μM | nih.gov |
| Benzo[b]thiophene amino carboxylate (5c) | S1P Receptor 4 (S1PR4) | EC₅₀ = 200 nM (Agonist) | nih.gov |
| Raloxifene | Estrogen Receptor | Selective Estrogen Receptor Modulator (SERM) | researchgate.net |
In Vitro Cellular Mechanism Studies
Cell-based assays provide critical insights into how molecular interactions translate into physiological effects, such as cell death or inhibition of proliferation, without involving human clinical trials.
A primary mechanism for the anticancer activity of many benzo[b]thiophene analogues is the induction of programmed cell death, or apoptosis.
One study focused on derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. nih.gov The acylated ester derivative, ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (compound 4) , was assessed for its cytotoxic effects against the MCF-7 breast cancer cell line. nih.gov Flow cytometric analysis demonstrated that this compound induces apoptosis in MCF-7 cells, leading to a significant reduction in cell viability of 26.86%. nih.govnih.gov This pro-apoptotic activity is likely linked to its potential inhibition of the JAK2/STAT3 signaling pathway. nih.gov
To validate molecular targets and understand the breadth of activity, benzo[b]thiophene derivatives have been tested against a variety of cancer cell lines.
Ovarian Cancer: Ruthenium (II) complexes incorporating benzo[b]thiophene-based thiosemicarbazone ligands were evaluated against human ovarian cancer cell lines OVCAR-3 and A2780. nih.gov Complex K2 showed the highest toxicity against both cell lines, with a cytotoxic effect greater than the commercial anticancer drugs Oxalpin and Carbodex. nih.gov
Breast, Lung, and CNS Cancer: A series of novel thiophene (B33073) and benzo[b]thiophene derivatives were evaluated for their anti-proliferative activity. nih.gov Compounds such as ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate (5b) were found to be among the most active against a panel of three tumor cell lines: MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS). nih.gov
Liver Cancer: In addition to breast cancer cells, derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate were also tested against the HepG-2 human liver cancer cell line, with twelve compounds showing interesting antiproliferative potential with IC₅₀ values ranging from 23.2 to 95.9 µM. nih.gov
Neuroblastoma Cells: The viability of the human neuroblastoma SH-SY5Y cell line was assessed in the presence of benzo[b]thiophene-chalcone hybrids designed as cholinesterase inhibitors, indicating the importance of evaluating neurotoxicity or neuroprotective effects of this class of compounds. nih.gov
Table 3: Cytotoxicity of Benzo[b]thiophene Analogues in Cancer Cell Lines
| Compound/Analogue Class | Cell Line | Cancer Type | Key Finding (IC₅₀/Activity) | Reference |
|---|---|---|---|---|
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives | MCF-7, HepG-2 | Breast, Liver | IC₅₀ range: 23.2 to 95.9 µM | nih.gov |
| Ruthenium(II) complex (K2) | OVCAR-3, A2780 | Ovarian | More potent than Oxalpin and Carbodex | nih.gov |
| Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate (5b) | MCF-7, NCI-H460, SF-268 | Breast, Lung, CNS | Identified as a highly active compound | nih.gov |
Antimicrobial Mechanism of Action Studies
Benzo[b]thiophene derivatives have emerged as a promising class of antimicrobial agents, particularly against drug-resistant bacteria. nih.gov Studies have begun to elucidate their mechanisms of action, which appear to be distinct from many existing antibiotics.
Research into thiophene derivatives against colistin-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli has revealed key mechanistic details. frontiersin.org Time-kill curve assays demonstrated that specific thiophenes (compounds 4 and 8 in the study) have bactericidal effects. frontiersin.org Mechanistically, treatment with these compounds led to increased permeabilization of the bacterial membrane. frontiersin.org Furthermore, the compounds significantly reduced the adherence of these pathogenic bacteria to host (HeLa) cells, suggesting an anti-virulence component to their activity. frontiersin.org
In other studies, benzo[b]thiophene acylhydrazones were synthesized and screened against multidrug-resistant Staphylococcus aureus (MRSA). nih.gov The derivative (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) was identified as a potent hit with a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and clinically isolated MRSA strains. nih.gov While the precise mechanism for this class was not fully detailed, related compounds have been shown to inhibit phospho-MurNAc-pentapeptide transferase (MraY), an essential enzyme in bacterial cell wall synthesis. mdpi.com This suggests that inhibition of cell wall biosynthesis could be a potential mechanism for some benzo[b]thiophene-based antimicrobials.
Table 4: Antimicrobial Activity and Mechanism of Benzo[b]thiophene Analogues
| Compound/Analogue Class | Target Organism | Activity (MIC/MIC₅₀) | Proposed Mechanism of Action | Reference |
|---|---|---|---|---|
| Thiophene derivatives (4, 5, 8) | Colistin-Resistant A. baumannii & E. coli | MIC₅₀: 8 to 32 mg/L | Increased membrane permeabilization; reduced adherence to host cells | frontiersin.org |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC = 4 µg/mL | Not fully elucidated; potential inhibition of cell wall synthesis | nih.gov |
Antibacterial Activity Mechanisms
The antibacterial action of benzo[b]thiophene derivatives is influenced by the nature and position of substituents on the heterocyclic ring. nih.gov While the precise mechanism for every analogue is not fully elucidated, research points towards several modes of action.
Studies on thiophene derivatives have shown that these compounds can exert bactericidal effects by disrupting the bacterial cell membrane. For certain thiophenes, treatment leads to increased membrane permeabilization in Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli. frontiersin.org This disruption of the cell's physical integrity is a key aspect of their antibacterial effect. Furthermore, these compounds have been observed to reduce the adherence of bacteria to host cells, a crucial step in the pathogenesis of many infections. frontiersin.org
Molecular docking studies have provided further insights, suggesting that thiophene derivatives may target and bind to outer membrane porins (OMPs) such as CarO1 and OmpW in A. baumannii and E. coli, respectively. frontiersin.org The interaction with these porins could interfere with their function, contributing to the antibacterial outcome.
For benzo[b]thiophene acylhydrazone derivatives, significant activity has been noted against multidrug-resistant Staphylococcus aureus (MRSA). One such derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and clinically isolated methicillin- and daptomycin-resistant strains. nih.govmdpi.com The combination of the benzo[b]thiophene nucleus with the acylhydrazone functional group appears crucial for this activity. nih.gov
The substitution pattern on the benzo[b]thiophene ring is critical. For instance, 3-halobenzo[b]thiophenes substituted with a cyclohexanol (B46403) group have shown potent activity against Gram-positive bacteria, with time-kill curve analysis indicating a rapid bactericidal effect against S. aureus. nih.gov
Antibacterial Activity of Selected Benzo[b]thiophene Analogues
This table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzo[b]thiophene derivatives against selected bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| (E)-6-chloro-N'- (pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (MRSA and daptomycin-resistant) | 4 | nih.gov |
| 2-(1-cyclohexanol)-3-chlorobenzo[b]thiophene | B. cereus, S. aureus, E. faecalis | 16 | nih.gov |
| 2-(1-cyclohexanol)-3-bromobenzo[b]thiophene | B. cereus, S. aureus, E. faecalis | 16 | nih.gov |
| 1-(benzo[b]thiophen-4-yl)-4-(2-oxo-2-phenylethyl)piperazine derivative (K2) | P. aeruginosa | 12.5 | tubitak.gov.tr |
| 3-Amino thiophene-2-carboxamide derivative (7b) | S. aureus | - (83.3% activity index vs. ampicillin) | nih.gov |
| 3-Amino thiophene-2-carboxamide derivative (7b) | P. aeruginosa | - (86.9% activity index vs. ampicillin) | nih.gov |
Antifungal Activity Mechanisms
Benzo[b]thiophene analogues have demonstrated significant antifungal properties, with mechanisms often targeting the fungal cell's structure and key physiological processes. Certain di(hetero)arylamine derivatives of the benzo[b]thiophene system show a broad spectrum of activity against clinically relevant fungi, including Candida, Aspergillus, and dermatophyte species. nih.gov
A key mechanistic aspect for some of these compounds is the inhibition of the dimorphic transition in Candida albicans. nih.gov This transition from a yeast to a hyphal form is a critical virulence factor, enabling tissue invasion. By preventing this change, the compounds can mitigate the pathogenicity of the fungus. Flow cytometry studies have further confirmed the biological activity of these derivatives, although the precise molecular targets are still under investigation. nih.gov
Structure-activity relationship (SAR) studies have highlighted the importance of specific chemical groups. For aryl derivatives, hydroxyl groups are essential for activity. nih.gov For allylamine (B125299) analogues of the antifungal drug terbinafine, which contain a benzo[b]thiophene core, the mechanism is likely related to the inhibition of squalene (B77637) epoxidase, similar to other allylamine antifungals. This leads to a deficiency in ergosterol, a vital component of the fungal cell membrane, and a toxic accumulation of squalene. A 3-chloro-7-benzo[b]thienyl derivative was identified as a particularly potent allylamine antimycotic. nih.gov
Furthermore, studies on 3-halobenzo[b]thiophenes have shown that cyclohexanol-substituted compounds possess notable activity against C. albicans. nih.gov
Antifungal Activity of Selected Benzo[b]thiophene Analogues
This table presents the Minimum Inhibitory Concentration (MIC) values of various benzo[b]thiophene derivatives against selected fungal strains.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-(1-cyclohexanol)-3-chlorobenzo[b]thiophene | C. albicans | 16 | nih.gov |
| 2-(1-cyclohexanol)-3-bromobenzo[b]thiophene | C. albicans | 16 | nih.gov |
| 1-(benzo[b]thiophen-4-yl)-4-(2-oxo-2-phenylethyl)piperazine derivative (K1, K2, K4, K8) | C. albicans | 250 | tubitak.gov.tr |
| 3-Chloro-7-benzo[b]thienyl allylamine derivative (7m) | C. albicans | Significantly enhanced activity (value not specified) | nih.gov |
Antitubercular Activity Mechanisms
A significant body of research has focused on the antitubercular properties of benzo[b]thiophene derivatives, with a key molecular target being identified. Molecular docking studies have consistently shown that benzo[b]thiophene-2-carboxylic acid derivatives have a high binding affinity for the active site of the decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) enzyme. nih.govnih.gov
DprE1 is a crucial enzyme in the biosynthetic pathway of decaprenylphosphoryl arabinose, an essential precursor for the synthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. Inhibition of DprE1 disrupts the formation of the cell wall, leading to bacterial death. The binding of these benzo[b]thiophene analogues into the DprE1 active site mimics that of the native ligand, providing a strong structural basis for their inhibitory action against Mycobacterium tuberculosis (MTB). nih.govnih.gov
Several benzo[b]thiophene-based compounds have shown potent activity against both drug-sensitive and multidrug-resistant (MDR) strains of MTB. nih.govnih.gov Some analogues also exhibit significant activity against dormant M. bovis BCG, suggesting they could be effective against latent tuberculosis infections. nih.gov For example, a derivative with bromo and chloro substituents (compound 7b) was highly active against dormant MDR-MTB. nih.gov Similarly, 3-substituted benzo[b]thiophene-1,1-dioxides have been identified as effective inhibitors of MTB growth, although their development has been hampered by cytotoxicity. nih.govpeerj.com
Antitubercular Activity of Selected Benzo[b]thiophene Analogues
This table displays the Minimum Inhibitory Concentration (MIC) values of various benzo[b]thiophene derivatives against Mycobacterium species.
| Compound/Analogue Class | Mycobacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Benzo[b]thiophene-2-carboxylic acid derivative (7b) | MDR-M. tuberculosis H37Ra (dormant) | 2.73 | nih.gov |
| Benzo[b]thiophene-2-carboxylic acid derivative (8c) | M. bovis BCG (dormant) | 0.60 | nih.gov |
| Benzo[b]thiophene-2-carboxylic acid derivative (8g) | M. bovis BCG (dormant) | 0.61 | nih.gov |
| 3-Substituted benzothiophene-1,1-dioxide (Tetrazole substituent) | M. tuberculosis | 2.6 µM | nih.govpeerj.com |
| 3-Substituted benzothiophene-1,1-dioxide (Oxadiazole substituents) | M. tuberculosis | 3-8 µM | nih.govpeerj.com |
Other Investigated Biological Activities (Mechanistic Focus)
Beyond antimicrobial activities, benzo[b]thiophene derivatives have been investigated as inhibitors of enzymes relevant to other diseases. One such area is the inhibition of cholinesterases (ChE), which is a therapeutic strategy for Alzheimer's disease.
New benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The design of these hybrid compounds, where a chalcone (B49325) moiety is conformationally restricted within the benzothiophene (B83047) ring, aims to enhance their biological activity and ability to cross the blood-brain barrier. nih.gov The results indicated that all tested analogues exhibited AChE inhibitory activity, with IC₅₀ values ranging from 20.8 to 121.7 µM. nih.gov This suggests that the benzo[b]thiophene scaffold can serve as a platform for developing enzyme inhibitors for neurodegenerative diseases. nih.gov
Analytical Methodologies for Benzo B Thiophen 2 Ylmethyl Ethyl Amine in Research Settings
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation and analysis of "Benzo[b]thiophen-2-ylmethyl-ethyl-amine" from complex mixtures. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's properties and the research objective.
HPLC is a highly suitable method for the analysis of "this compound" due to the compound's polarity and non-volatile nature. A reversed-phase HPLC method is typically developed for such an amine-containing compound. The development process involves optimizing the column chemistry, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.
A typical HPLC system for this analysis would employ a C18 stationary phase, which provides effective retention for moderately non-polar compounds like the benzo[b]thiophene moiety. The mobile phase would likely consist of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The buffer's pH is a critical parameter to control the ionization state of the ethylamine (B1201723) group, thereby influencing retention and peak shape. A slightly acidic or neutral pH is often chosen to ensure consistent protonation. UV detection is commonly used, with the wavelength set to a maximum absorbance of the benzo[b]thiophene chromophore, likely in the range of 220-300 nm.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~5.8 minutes |
Note: This data is illustrative and serves as a representative example.
Gas Chromatography can also be employed for the analysis of "this compound," particularly when coupled with a mass spectrometer (GC-MS) for definitive identification. However, due to the presence of the polar amine group, direct analysis can be challenging, leading to poor peak shape and potential thermal degradation. To overcome these issues, derivatization is a common strategy.
Derivatization with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (B1165640) (PFPA) can be used to convert the amine into a less polar, more volatile, and more thermally stable derivative. This process enhances chromatographic performance and sensitivity. The choice of a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms), is standard for this type of analysis.
Table 2: Hypothetical GC-MS Method Parameters for Derivatized this compound
| Parameter | Setting |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min |
| Derivatization Agent | Trifluoroacetic Anhydride (TFAA) |
| MS Interface Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 m/z |
Note: This data is illustrative and serves as a representative example.
Advanced Detection and Quantification in Complex Biological Matrices (Non-Clinical)
For the quantification of "this compound" in non-clinical biological matrices such as plasma, serum, or tissue homogenates, a more advanced and selective technique is required to overcome matrix effects. researchgate.net Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity. nih.govresearchgate.net
The sample preparation is a critical first step and typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interferences. researchgate.net SPE is often preferred as it can provide a cleaner extract. An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., "this compound-d5"), should be added at the beginning of the sample preparation process to correct for variability in extraction and instrument response.
The LC-MS/MS method would be operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule [M+H]⁺) and one or more product ions generated by fragmentation in the collision cell. This high selectivity allows for accurate quantification even at very low concentrations.
Table 3: Example Sample Preparation and LC-MS/MS Parameters
| Parameter | Description |
|---|---|
| Biological Matrix | Rat Plasma |
| Sample Preparation | Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge |
| Internal Standard (IS) | This compound-d5 |
| LC System | UPLC with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Triple Quadrupole Mass Spectrometer |
| MRM Transition (Analyte) | e.g., m/z 192.1 → 134.1 |
| MRM Transition (IS) | e.g., m/z 197.1 → 139.1 |
Note: This data is illustrative and serves as a representative example. The m/z values are hypothetical.
Method Validation for Research Purposes
A developed analytical method must be validated to ensure its reliability for research applications. woah.org While not requiring the stringent Good Laboratory Practice (GLP) guidelines of regulatory submissions, a "fit-for-purpose" validation is essential. The validation process establishes that the method is suitable for its intended use by assessing several key parameters. wisdomlib.orgnih.gov
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. wisdomlib.org
Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. This is typically assessed by a calibration curve with a correlation coefficient (r²) of >0.99.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. wisdomlib.org For research purposes, accuracy and precision are often evaluated at low, medium, and high concentrations, with acceptance criteria typically within ±20% for the lower limit of quantification (LLOQ) and ±15% for other concentrations.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) is assessed to ensure sample integrity. woah.org
Table 4: Typical "Fit-for-Purpose" Method Validation Acceptance Criteria
| Validation Parameter | Acceptance Criterion |
|---|---|
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±20% at LLOQ; ±15% at other levels |
| Precision (%CV) | ≤ 20% at LLOQ; ≤ 15% at other levels |
| Analyte Stability | Recovery within ±15% of nominal concentration |
Note: These criteria are typical for non-GLP research and may be adjusted based on the specific application.
Future Research Directions and Potential Academic Applications
Development as a Chemical Probe for Biological Systems
The benzo[b]thiophene scaffold is considered an attractive foundation for chemical probes intended for biological systems. researchgate.net This is attributed to the planar, electron-rich sulfur-containing ring system which can enhance binding affinity with various enzymes and biological receptors. researchgate.net Derivatives of benzo[b]thiophene are noted for being polar, a characteristic that can improve the pharmacokinetic profile of a molecule. researchgate.net Due to features like potential low toxicity, high solubility, and good bioavailability, these compounds are seen as valuable probes. researchgate.net
Future research could focus on developing Benzo[b]thiophen-2-ylmethyl-ethyl-amine as a molecular probe. Its structure could be modified with fluorescent tags or reactive groups to enable the visualization and identification of biological targets. The amine group provides a convenient handle for conjugation to reporter molecules, facilitating its use in biochemical assays and cellular imaging to investigate specific biological pathways or protein functions.
Utilization as a Synthetic Intermediate for Complex Molecules
The benzo[b]thiophene moiety is a well-established building block in synthetic organic chemistry, serving as a starting material for larger, more complex, and often bioactive structures. wikipedia.org The chemical scaffold of this compound, featuring both the heterocyclic core and a nucleophilic amine, makes it a versatile synthetic intermediate.
Researchers can utilize this compound in various synthetic strategies. The amine group can act as a nucleophile in reactions to build larger molecular architectures. researchgate.net Furthermore, the benzo[b]thiophene core itself can be functionalized through electrophilic substitution or metal-catalyzed coupling reactions. ccspublishing.org.cn This dual reactivity allows for its incorporation into diverse and highly functionalized molecules, including fused heterocyclic systems and macrocycles, which are prevalent in medicinal chemistry and materials science. ccspublishing.org.cn For instance, it could be a precursor in domino reactions or cycloadditions to construct polycyclic compounds with unique properties. ccspublishing.org.cn
Exploration in Materials Science (e.g., as part of functional polymers or dyes)
The benzo[b]thiophene framework is integral to various functional materials, including dyes and organic polymers. ccspublishing.org.cn Derivatives have been successfully used in the synthesis of disperse dyes, such as azo and styryl dyes, for coloring hydrophobic fibers like polyester. scispace.comsapub.org The chromophoric properties of the benzo[b]thiophene ring system are key to these applications.
In the realm of materials science, this compound could be explored as a monomer or a modifying agent in the creation of functional polymers. The amine group allows it to be incorporated into polymer backbones, such as polyamides or polyimides, potentially imparting unique thermal, optical, or electronic properties to the resulting materials. bohrium.com The inherent semiconducting nature of the π-conjugated benzo[b]thiophene core suggests potential applications in organic electronics. bohrium.com Research has shown that benzo[b]thiophene-based materials are used in organic field-effect transistors (OFETs) and as solid additives in organic solar cells (OSCs) to improve performance. bohrium.comacs.org Furthermore, derivatives have been synthesized for use as liquid crystals in microwave technology, indicating a broad scope of potential applications. researchgate.net
| Potential Application Area | Relevant Benzo[b]thiophene Property | Example from Literature |
| Disperse Dyes | Chromophoric heterocyclic system | Synthesis of azo benzo[b]thiophene dyes for polyester. scispace.comsapub.org |
| Functional Polymers | Reactive amine for polymerization | Incorporation into alkyd resins to create antimicrobial coatings. bohrium.com |
| Organic Electronics | π-conjugated semiconducting core | Use as volatile solid additives to improve organic solar cell efficiency. acs.org |
| Liquid Crystals | Rigid molecular core | Development of self-organizing materials for GHz applications. researchgate.net |
Theoretical Prediction of Novel Biological Activities
Computational chemistry and in silico modeling are powerful tools for drug discovery, allowing for the rapid screening of compounds and prediction of their biological activities at a reduced cost and timeframe. researchgate.net Methods such as binary Quantitative Structure-Activity Relationship (QSAR) models and molecular docking have been effectively used to investigate benzo[b]thiophene derivatives. nih.govsemanticscholar.org
For this compound, theoretical studies could predict its binding affinity to a wide range of biological targets. Previous in silico studies on similar benzo[b]thiophene Schiff bases predicted high therapeutic activity values for conditions including bacterial infections, angina, allergies, and depression, which were subsequently confirmed by in vitro testing. nih.govsemanticscholar.org By docking the structure of this compound into the active sites of various enzymes and receptors (e.g., kinases, G-protein coupled receptors, or bacterial enzymes), researchers can generate hypotheses about its potential pharmacological profile. nih.gov Such computational screening can prioritize the compound for specific experimental assays, accelerating the discovery of novel therapeutic applications. dntb.gov.ua
Design of Next-Generation this compound Analogues
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, and the synthesis of new analogues is a common strategy to refine biological activity and explore structure-activity relationships (SAR). nih.govuow.edu.aunih.gov Future research can focus on the rational design and synthesis of next-generation analogues of this compound.
This can be achieved through several approaches:
Modification of the Amine Side Chain: The ethyl-amine group can be altered by changing the alkyl chain length, introducing cyclic structures (e.g., piperazine, piperidine), or incorporating other functional groups to modulate lipophilicity, basicity, and steric profile. uow.edu.au
Substitution on the Benzene (B151609) Ring: Introducing various substituents (e.g., halogens, methoxy (B1213986) groups, nitro groups) onto the benzene portion of the benzo[b]thiophene core can significantly influence electronic properties and metabolic stability, leading to enhanced potency or altered selectivity. nih.govrsc.org
Oxidation of the Thiophene (B33073) Sulfur: The synthesis of benzo[b]thiophene 1,1-dioxide analogues has been shown to create potent inhibitors of specific biological targets, such as STAT3, opening a distinct avenue for developing compounds with novel mechanisms of action. researchgate.net
Hybridization with Other Pharmacophores: The compound can be used as a scaffold to create hybrid molecules by linking it to other known active fragments, a strategy used to increase biological activity and improve pharmacokinetic properties. nih.gov
By systematically creating and testing these new analogues, researchers can develop compounds with optimized activity for specific therapeutic targets, drawing from the extensive history of modifying the benzo[b]thiophene core to create diverse and potent molecules. nih.govacs.orgnih.gov
Q & A
Basic: What are the standard synthetic routes for Benzo[b]thiophen-2-ylmethyl-ethyl-amine, and how do they compare in terms of yield and scalability?
Methodological Answer:
Traditional synthetic routes for benzo[b]thiophene derivatives include Friedel-Crafts acylation, mercaptoacetate reactions, and subsequent oxidation steps. These methods often require multi-step protocols and hazardous reagents, leading to moderate yields (50–70%) . A greener alternative involves a one-step synthesis using catalytic systems under mild conditions, as demonstrated by Dr. Poonguzhali’s work, which achieved >85% yield by avoiding toxic solvents and optimizing microwave-assisted heating . Scalability comparisons should focus on solvent choice (e.g., water vs. dichloromethane), catalyst loading (e.g., palladium vs. acid catalysts), and energy efficiency (e.g., microwave vs. reflux conditions) .
Basic: What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be validated?
Methodological Answer:
Key techniques include:
- NMR : Use H/C NMR to confirm substituent positions on the thiophene and amine moieties. Compare chemical shifts with NIST Chemistry WebBook entries for analogous compounds (e.g., benzo[b]thiophene derivatives) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Cross-reference with databases like NIST Standard Reference Data to rule out isobaric interferences .
- IR Spectroscopy : Identify amine N-H stretches (~3300 cm) and thiophene ring vibrations (700–900 cm). Validate using computational IR predictions (e.g., DFT) .
Advanced: How can researchers resolve contradictions in crystallographic data for this compound during structure refinement?
Methodological Answer:
Discrepancies in crystallographic data (e.g., bond lengths, disorder) can arise from twinning or poor diffraction quality. Use SHELXL for refinement, employing constraints for disordered regions and testing multiple twinning models. For high-resolution data, apply Hirshfeld atom refinement (HAR) to improve electron density maps. If ambiguity persists, cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm substituent geometry .
Advanced: What methodological approaches are effective in optimizing reaction conditions to minimize byproducts during synthesis?
Methodological Answer:
Byproduct reduction strategies include:
- Design of Experiments (DOE) : Systematically vary temperature, solvent polarity, and catalyst loading. For example, using polar aprotic solvents (e.g., DMF) can suppress side reactions in amine alkylation steps .
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically.
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) in hydrogenation steps can improve selectivity for the ethyl-amine moiety over competing pathways .
Advanced: How can computational methods predict the reactivity of substituents on the benzo[b]thiophene core?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the thiophene ring. For example, the 2-position is typically more reactive due to conjugation with the sulfur atom .
- Molecular Docking : Simulate interactions between the ethyl-amine group and biological targets (e.g., enzyme active sites) to prioritize substituents with enhanced binding affinity.
- Machine Learning (ML) : Train models on existing reaction datasets (e.g., Reaxys) to predict regioselectivity in substitution reactions .
Advanced: How should researchers address discrepancies in biological activity data across studies involving this compound?
Methodological Answer:
Contradictions in bioactivity (e.g., IC variability) may stem from differences in assay conditions. Standardize protocols by:
- Solvent Controls : Ensure consistent use of DMSO concentrations (<1%) to avoid cytotoxicity artifacts.
- Metabolic Stability Testing : Use liver microsome assays to compare compound half-life across species (e.g., human vs. murine models).
- Orthogonal Assays : Validate results using both fluorescence-based and radiometric assays for target engagement .
Basic: What are the critical considerations for ensuring reproducibility in the synthesis of this compound?
Methodological Answer:
- Reagent Purity : Source amines (e.g., ethylamine) with ≥99% purity to prevent cross-amination byproducts.
- Reaction Atmosphere : Use inert gas (N/Ar) for steps involving moisture-sensitive intermediates (e.g., Grignard reagents).
- Documentation : Report exact stoichiometry, heating/cooling rates, and purification methods (e.g., column chromatography vs. recrystallization) to align with protocols in peer-reviewed syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
